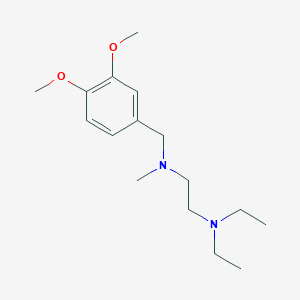
2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine, also known as clophedianol, is a chemical compound that belongs to the family of ethanolamines. It was first synthesized in the 1950s and has been used as an antitussive agent in some countries. The compound has also shown potential as a research tool due to its unique properties.
作用機序
The exact mechanism of action of 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine is not fully understood. However, it is believed to act as a sigma receptor agonist. Sigma receptors are located in various parts of the body, including the central nervous system, and are involved in various cellular processes. Activation of sigma receptors by 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine may lead to the sedative and anxiolytic effects observed in animal models.
Biochemical and Physiological Effects
Clophedianol has been shown to have sedative, anxiolytic, and analgesic effects in animal models. It has also been shown to have muscle relaxant effects. These effects are likely due to the compound's activity as a sigma receptor agonist. In addition, 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine has been shown to have antitussive effects, making it a potential candidate for the treatment of cough.
実験室実験の利点と制限
One advantage of using 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine in lab experiments is its high affinity for sigma receptors. This makes it a useful tool for studying these receptors and their role in various cellular processes. Additionally, 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine has been shown to have sedative and anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders and as an adjuvant therapy for pain management.
One limitation of using 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine in lab experiments is its relatively low yield during synthesis. This makes it more expensive to produce compared to other research tools. Additionally, the exact mechanism of action of 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine is not fully understood, which may limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for research involving 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine. One area of interest is the study of sigma receptors and their role in various cellular processes. Clophedianol may be a useful tool for studying these receptors and their potential as drug targets.
Another potential area of research is the development of 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine analogs with improved properties. For example, analogs with higher affinity for sigma receptors or improved pharmacokinetic properties may be developed.
Finally, the antitussive effects of 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine may be further studied to determine its potential as a cough suppressant. This may involve the development of new formulations or the testing of 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine in clinical trials.
Conclusion
Clophedianol is a unique chemical compound with potential as a research tool in various scientific fields. Its high affinity for sigma receptors and sedative, anxiolytic, and analgesic effects make it a potential candidate for the treatment of anxiety disorders and as an adjuvant therapy for pain management. While there are limitations to its use in lab experiments, there are several potential future directions for research involving 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine.
合成法
Clophedianol can be synthesized through a multi-step process starting from 2-chloro-4,6-dimethylphenol. The first step involves the reaction of 2-chloro-4,6-dimethylphenol with ethylene oxide to form 2-(2-chloro-4,6-dimethylphenoxy)ethanol. This intermediate is then reacted with diethylamine to form 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine. The overall yield of this process is around 40%.
科学的研究の応用
Clophedianol has shown potential as a research tool in various scientific fields. It has been used as a ligand in receptor binding studies, particularly in the study of sigma receptors. Sigma receptors are a class of proteins that are involved in various cellular processes, including pain perception, inflammation, and addiction. Clophedianol has been shown to bind to sigma receptors with high affinity, making it a useful tool for studying these receptors.
Clophedianol has also been used in the study of the central nervous system. It has been shown to have sedative and anxiolytic effects in animal models, making it a potential candidate for the treatment of anxiety disorders. Additionally, 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine has been shown to enhance the analgesic effects of opioids, making it a potential adjuvant therapy for pain management.
特性
IUPAC Name |
2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-5-16(6-2)7-8-17-14-12(4)9-11(3)10-13(14)15/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXHSEIBVKNNLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5758321.png)
![4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine](/img/structure/B5758326.png)
![2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5758338.png)


![1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine](/img/structure/B5758367.png)
![N-{[(4-methoxybenzyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5758375.png)






![1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine](/img/structure/B5758434.png)